Cas no 2138355-23-2 (4-(4-amino-1H-1,2,3-triazol-1-yl)methyl-1-methylpyrrolidin-2-one)

4-(4-Amino-1H-1,2,3-triazol-1-yl)methyl-1-methylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone core substituted with a 4-amino-1,2,3-triazole moiety. This structure confers potential utility in medicinal chemistry and drug development, particularly as a building block for bioactive molecules. The presence of both amino and triazole functional groups enhances its reactivity, enabling diverse derivatization for targeted applications. Its pyrrolidinone scaffold may contribute to favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The compound’s synthetic versatility makes it valuable for exploring structure-activity relationships in pharmaceutical research. Further studies are warranted to elucidate its full potential in therapeutic or material science contexts.
4-(4-amino-1H-1,2,3-triazol-1-yl)methyl-1-methylpyrrolidin-2-one structure
2138355-23-2 structure
Product Name:4-(4-amino-1H-1,2,3-triazol-1-yl)methyl-1-methylpyrrolidin-2-one
CAS No:2138355-23-2
MF:C8H13N5O
MW:195.221720457077
CID:6057873
PubChem ID:165481332
Update Time:2025-10-31

4-(4-amino-1H-1,2,3-triazol-1-yl)methyl-1-methylpyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(4-amino-1H-1,2,3-triazol-1-yl)methyl-1-methylpyrrolidin-2-one
    • 4-[(4-amino-1H-1,2,3-triazol-1-yl)methyl]-1-methylpyrrolidin-2-one
    • EN300-1113956
    • 2138355-23-2
    • Inchi: 1S/C8H13N5O/c1-12-3-6(2-8(12)14)4-13-5-7(9)10-11-13/h5-6H,2-4,9H2,1H3
    • InChI Key: UTFQRBCHAMEZHT-UHFFFAOYSA-N
    • SMILES: O=C1CC(CN2C=C(N)N=N2)CN1C

Computed Properties

  • Exact Mass: 195.11201006g/mol
  • Monoisotopic Mass: 195.11201006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 77Ų

4-(4-amino-1H-1,2,3-triazol-1-yl)methyl-1-methylpyrrolidin-2-one Pricemore >>

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Additional information on 4-(4-amino-1H-1,2,3-triazol-1-yl)methyl-1-methylpyrrolidin-2-one

Comprehensive Overview of 4-(4-amino-1H-1,2,3-triazol-1-yl)methyl-1-methylpyrrolidin-2-one (CAS No. 2138355-23-2)

The compound 4-(4-amino-1H-1,2,3-triazol-1-yl)methyl-1-methylpyrrolidin-2-one (CAS No. 2138355-23-2) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule features a unique structural framework, combining a 1,2,3-triazole moiety with a pyrrolidin-2-one core, which makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a building block for novel drug candidates, given its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

One of the key reasons for the growing interest in 4-(4-amino-1H-1,2,3-triazol-1-yl)methyl-1-methylpyrrolidin-2-one is its relevance to current trends in drug discovery, such as the development of small-molecule inhibitors and modulators for challenging targets. The 1,2,3-triazole ring, in particular, is known for its stability and versatility in click chemistry, a technique widely used in bioconjugation and material science. This has led to a surge in searches for "triazole-based compounds in drug discovery" and "click chemistry applications in pharmaceuticals," reflecting the broader scientific community's focus on innovative synthetic methodologies.

From a synthetic perspective, the preparation of 4-(4-amino-1H-1,2,3-triazol-1-yl)methyl-1-methylpyrrolidin-2-one involves multi-step organic transformations, often starting from readily available precursors. The incorporation of the amino-triazole group is typically achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that has become a cornerstone of modern synthetic chemistry. This aligns with the frequent searches for "CuAAC reaction optimization" and "synthetic routes for triazole derivatives," highlighting the practical challenges and opportunities in this area.

In terms of physicochemical properties, 4-(4-amino-1H-1,2,3-triazol-1-yl)methyl-1-methylpyrrolidin-2-one exhibits moderate solubility in polar solvents, which is advantageous for formulation development. Its molecular weight and logP values suggest favorable pharmacokinetic profiles, making it a subject of interest for researchers exploring "drug-like properties of heterocyclic compounds" and "ADME optimization strategies." These topics are frequently queried in academic and industrial settings, underscoring the compound's relevance to contemporary pharmaceutical R&D.

The potential applications of 4-(4-amino-1H-1,2,3-triazol-1-yl)methyl-1-methylpyrrolidin-2-one extend beyond traditional small-molecule therapeutics. Recent studies have investigated its utility in prodrug design, where the amino-triazole functionality can serve as a cleavable linker for targeted drug delivery. This resonates with the increasing popularity of searches like "prodrug strategies for improved bioavailability" and "targeted drug delivery systems," reflecting the evolving needs of the pharmaceutical industry.

Quality control and analytical characterization of 4-(4-amino-1H-1,2,3-triazol-1-yl)methyl-1-methylpyrrolidin-2-one typically involve advanced techniques such as HPLC, LC-MS, and NMR spectroscopy. The compound's distinct spectral signatures, particularly in the 1H-NMR spectrum, provide reliable markers for purity assessment. This aspect connects with common search queries about "analytical method development for heterocycles" and "spectroscopic characterization of novel compounds," which are critical for ensuring reproducibility in research.

Looking ahead, the scientific community anticipates further exploration of 4-(4-amino-1H-1,2,3-triazol-1-yl)methyl-1-methylpyrrolidin-2-one's biological activities through structure-activity relationship (SAR) studies. The modular nature of its structure allows for systematic modifications to optimize potency and selectivity, addressing frequent inquiries about "SAR optimization techniques" and "molecular docking studies." These approaches are essential for translating promising chemical entities into viable therapeutic candidates.

In conclusion, 4-(4-amino-1H-1,2,3-triazol-1-yl)methyl-1-methylpyrrolidin-2-one (CAS No. 2138355-23-2) represents an intriguing case study in modern medicinal chemistry. Its unique structural features, synthetic accessibility, and potential applications align perfectly with current research trends and frequently searched topics in the field. As investigations into this compound continue, it is likely to remain a subject of significant scientific interest and discussion.

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